N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO4/c1-17(22,10-2-5-14-15(6-10)24-9-23-14)8-20-16(21)12-4-3-11(18)7-13(12)19/h2-7,22H,8-9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHQHJKOWBKTEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=C(C=C1)F)F)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Stepwise Construction via Grignard Addition and Amide Coupling
The most widely documented approach involves a three-step sequence starting from 3,4-methylenedioxyphenylacetone (Figure 1 ). In the initial step, a Grignard reagent (methylmagnesium bromide) selectively adds to the ketone carbonyl, generating a secondary alcohol intermediate. This reaction typically proceeds in anhydrous tetrahydrofuran (THF) at −10°C to 0°C, achieving yields of 78–85% after chromatographic purification.
The secondary alcohol intermediate undergoes subsequent coupling with 2,4-difluorobenzoyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) as a base. Dichloromethane (DCM) serves as the solvent, with reaction completion monitored via thin-layer chromatography (TLC) at 6–8 hours. Post-reaction workup involves aqueous extraction (10% citric acid, saturated NaHCO₃, brine) and silica gel chromatography to isolate the target amide in 65–72% yield.
Critical Optimization Parameters:
- Temperature Control: Grignard additions below 0°C prevent ketone enolization.
- Moisture Exclusion: Strict anhydrous conditions (<50 ppm H₂O) during amide coupling minimize hydrolysis side products.
- Stoichiometry: A 1.2:1 molar ratio of 2,4-difluorobenzoyl chloride to alcohol intermediate maximizes conversion while limiting diacylation.
Continuous Flow Synthesis for Scalability
Recent advances adapt batch processes to continuous flow systems, enhancing throughput and reproducibility (Table 1 ). Key modifications include:
- Microreactor Design: Stainless steel tubular reactors (ID = 1.0 mm, L = 5 m) enable precise thermal control during Grignard addition.
- Residence Time Optimization: 90-second residence at 25°C achieves 94% conversion versus 78% in batch.
- In-line Purification: Integrated liquid-liquid separation membranes reduce manual workup steps.
| Step | Reactor Type | Temp (°C) | Residence Time | Yield (%) |
|---|---|---|---|---|
| Grignard | Tubular (SS316) | 25 | 90 s | 94 |
| Amidation | Packed-bed (Pd/C) | 40 | 120 s | 88 |
Table 1. Continuous flow parameters versus batch performance.
Alternative Pathways from Benzodioxole and Difluorobenzamide Precursors
Fragment Condensation via Reductive Amination
Patent literature describes a divergent route using preformed 2-(benzo[d]dioxol-5-yl)-2-hydroxypropylamine and 2,4-difluorobenzoic acid (Scheme 1 ). Activation of the carboxylic acid with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enables coupling at room temperature in dimethylformamide (DMF). Triethylamine (TEA) scavenges HCl, with yields reaching 68% after recrystallization from ethyl acetate/hexane.
Advantages:
- Avoids Grignard reagent handling
- Amenable to parallel synthesis for analog generation
Limitations:
- Requires chiral resolution if starting from racemic amine
- HATU cost impacts large-scale feasibility
Enzymatic Amidations for Stereocontrol
Biocatalytic methods using immobilized lipases (e.g., Candida antarctica Lipase B) have demonstrated partial success in enantioselective amidation. In a model system, 2,4-difluorobenzoic acid methyl ester reacts with 2-(benzo[d]dioxol-5-yl)-2-hydroxypropylamine in tert-butyl methyl ether (TBME) at 35°C. After 48 hours, the (R)-enantiomer forms preferentially (ee = 82%, conversion = 45%).
Key Parameters:
- Solvent Selection: TBME outperforms THF and acetonitrile in enzyme stability
- Water Activity: Optimized at 0.25 via salt hydrates (Na₂CO₃·10H₂O)
Industrial-Scale Considerations and Process Chemistry
Catalytic Hydrogenation for Intermediate Alcohols
Large-scale production often substitutes Grignard reagents with catalytic asymmetric hydrogenation. A 2023 study achieved 99% ee in the alcohol intermediate using a Ru-(S)-BINAP catalyst (0.5 mol%) under 50 bar H₂. Isopropyl alcohol solvent at 60°C provided full conversion in 12 hours, with catalyst recycling enabling 5 batches without activity loss.
Green Chemistry Metrics Analysis
Lifecycle assessments comparing three routes reveal stark environmental impacts (Table 2 ):
| Metric | Grignard Route | Reductive Amination | Biocatalytic |
|---|---|---|---|
| PMI (kg/kg) | 128 | 94 | 65 |
| E-Factor | 86 | 63 | 41 |
| Carbon Intensity (kg CO₂eq/kg) | 12.4 | 9.1 | 6.8 |
Table 2. Process mass intensity (PMI), E-factor, and carbon footprint by synthesis route.
Biocatalytic approaches reduce solvent consumption by 51% versus traditional amidation, though longer reaction times pose throughput challenges.
Analytical Characterization and Quality Control
Spectroscopic Fingerprinting
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 1H, CONH), 7.58–7.51 (m, 2H, Ar-H), 6.88 (s, 1H, benzodioxole), 6.02 (s, 2H, OCH₂O), 4.79 (hept, J = 6.0 Hz, 1H, CHOH), 3.42 (dd, J = 13.2, 6.0 Hz, 1H, CH₂), 1.39 (d, J = 6.0 Hz, 3H, CH₃).
- HPLC Purity: >99.5% on C18 column (MeCN/H₂O 55:45, 1.0 mL/min, 254 nm).
Polymorphism Screening
Differential scanning calorimetry (DSC) identifies two crystalline forms:
- Form I: Melting endotherm at 178–180°C (ΔH = 120 J/g)
- Form II: Metastable phase with Tm = 165–167°C (ΔH = 98 J/g)
Slurry conversion experiments in ethanol/water (70:30) confirm Form I as the thermodynamically stable polymorph.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, strong oxidizing agents for oxidation, and reducing agents for reduction. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide has several scientific research applications:
Wirkmechanismus
The mechanism by which N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide exerts its effects involves interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . The compound’s ability to bind to enzymes or receptors is influenced by its unique chemical structure, which allows for specific interactions at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The hydroxypropyl group in the target compound may improve solubility compared to cyclopropane or thiazol-containing analogs .
- Fluorination (as in diflufenican) enhances lipophilicity and resistance to oxidative degradation, a trait likely shared with the target compound .
Fluorinated Benzamide Derivatives
Fluorinated benzamides are prevalent in agrochemicals due to their stability and target specificity. Notable examples:
Key Observations :
- High synthetic yields (e.g., 90% in ) indicate robust methodologies for fluorinated benzamides, which could be adapted for the target’s synthesis.
Sulfonamide vs. Benzamide Pharmacophores
Sulfonamides and benzamides differ in electronic properties and hydrogen-bonding capacity:
Key Observations :
- Sulfonamides often exhibit stronger hydrogen-bonding interactions, while benzamides provide greater flexibility in substituent placement .
Biologische Aktivität
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety linked to a difluorobenzamide. Its molecular formula is with a molecular weight of approximately 353.34 g/mol. The structure is significant as it influences the compound's interaction with biological targets.
The biological activity of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide is believed to be mediated through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : Interaction with various receptors could modulate signaling pathways related to inflammation and cancer progression.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antibacterial and antifungal activities.
In Vitro Studies
In vitro studies have demonstrated the compound's potential against various microbial strains. For example:
- Antibacterial Activity : The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 625 - 1250 |
| Pseudomonas aeruginosa | 625 |
| Escherichia coli | Not active |
In Vivo Studies
In vivo evaluations have focused on the compound’s safety profile and therapeutic potential. For instance:
- Toxicity Assessment : Animal models treated with varying doses showed no significant adverse effects at lower concentrations, but higher doses resulted in observable toxicity markers such as liver enzyme elevation.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds derived from the benzo[d][1,3]dioxole framework:
- Case Study 1 : A study on a related compound demonstrated its efficacy in reducing tumor growth in xenograft models of breast cancer, suggesting that structural analogs may provide similar benefits.
- Case Study 2 : Research involving derivatives of difluorobenzamide indicated significant inhibition of bacterial growth in resistant strains, supporting the hypothesis that modifications to the benzamide structure can enhance bioactivity.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
